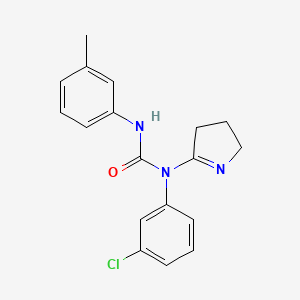
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is a heterocyclic aromatic compound that features a benzimidazole core fused with an aniline group. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides . The compound’s structure includes a six-membered benzene ring fused to a five-membered imidazole ring, with two methyl groups at positions 5 and 6, and an aniline group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids. One common method is the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Microwave-assisted synthesis has also been explored, where the reaction mixture is subjected to microwave irradiation, significantly reducing reaction times and improving yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in DNA and RNA synthesis . This binding can inhibit the activity of these enzymes, leading to potential therapeutic effects such as antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
2-phenylbenzimidazole: Another benzimidazole derivative with different substituents at the 2-position.
4-(1H-benzo[d]imidazol-2-yl)aniline: A closely related compound with similar biological activities.
Uniqueness
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is unique due to the presence of both the dimethyl groups and the aniline moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCIVOLORKWIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2495124.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
![2-[1-(Pyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2495133.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)


![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
